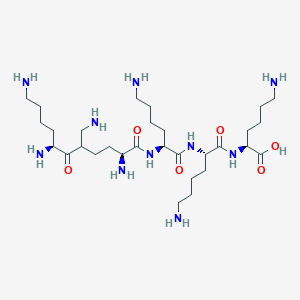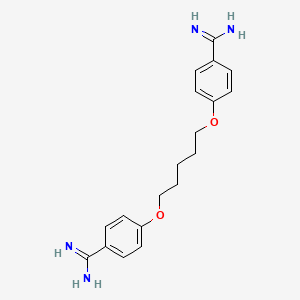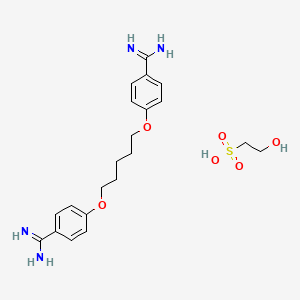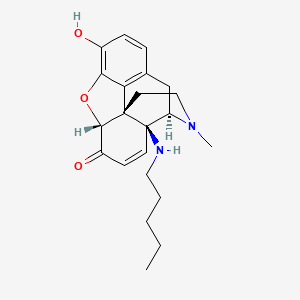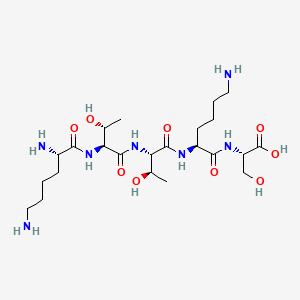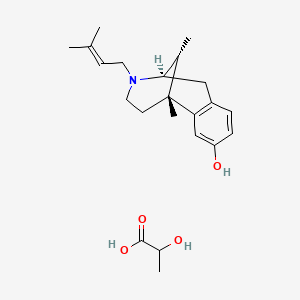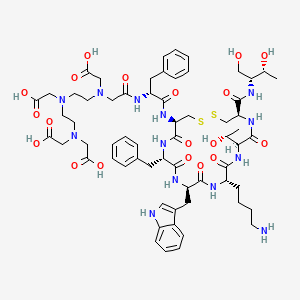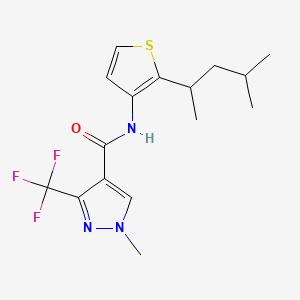
NNC 55-0396 二塩酸塩
概要
説明
NNC 55-0396は、T型カルシウムチャネルを高度に選択的に阻害する化合物です。カルシウムチャネルは、さまざまな生理学的プロセスにおいて重要な役割を果たすため、NNC 55-0396は、その阻害能力により、潜在的な治療薬として注目されています。この化合物は、特定の細胞経路を標的とすることで、神経疾患やがんの治療に有望であることが示されています .
科学的研究の応用
NNC 55-0396は、次のものを含む、幅広い科学研究における応用があります。
神経学研究: NNC 55-0396は、神経疾患におけるT型カルシウムチャネルの役割を研究し、てんかんや神経性疼痛などの疾患に対する潜在的な治療法を開発するために使用されています
がん研究: NNC 55-0396は、低酸素誘導因子-1α(HIF-1α)シグナル経路を標的とすることで、腫瘍の増殖と血管新生を阻害する可能性を示しています
循環器研究: この化合物は、カルシウムチャネルが循環器疾患において果たす役割を調査し、新しい治療戦略を開発するためにも使用されています
薬理学研究: NNC 55-0396は、カルシウムチャネルブロッカーのメカニズムとその細胞プロセスへの影響を理解するための、薬理学研究におけるツール化合物として役立ちます
作用機序
NNC 55-0396は、T型カルシウムチャネルを選択的に阻害することで効果を発揮します。これらのチャネルは、細胞増殖、アポトーシス、シグナル伝達などのさまざまな細胞プロセスに関与しています。これらのチャネルをブロックすることにより、NNC 55-0396はカルシウム流入を調節することができ、これにより、がん細胞の増殖を阻害し、アポトーシスを誘導することができます。さらに、NNC 55-0396は、低酸素誘導因子-1α(HIF-1α)の安定化を抑制することで、血管新生と腫瘍の増殖を阻害します .
生化学分析
Biochemical Properties
NNC 55-0396 dihydrochloride interacts with T-type calcium channels, specifically the Cav3.1 T-type channels . It inhibits these channels, thereby affecting the flow of calcium ions, which are crucial for various cellular functions .
Cellular Effects
NNC 55-0396 dihydrochloride has been shown to have significant effects on various types of cells. It suppresses mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Molecular Mechanism
The molecular mechanism of action of NNC 55-0396 dihydrochloride involves the inhibition of T-type calcium channels, specifically the Cav3.1 T-type channels . By blocking these channels, NNC 55-0396 dihydrochloride prevents the flow of calcium ions, which are essential for various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, NNC 55-0396 dihydrochloride has been shown to suppress mitochondrial reactive oxygen species-mediated HIF-1α expression as well as stabilization by inhibiting protein synthesis in a dose-dependent manner . This leads to the inhibition of tumor-induced angiogenesis and significant suppression of glioblastoma tumor growth .
Dosage Effects in Animal Models
In animal models, NNC 55-0396 dihydrochloride has been shown to suppress tremor in GABAA receptor α1 subunit null mice at a dosage of 20 mg/kg . In the harmaline model, NNC 55-0396 dihydrochloride at 12.5 mg/kg suppressed harmaline-induced tremor by half by 20 –100 min .
準備方法
合成経路と反応条件
NNC 55-0396は、シクロプロパンカルボン酸エステルの生成を含む一連の化学反応により合成することができます。合成経路には、一般的に次の手順が含まれます。
ベンゾイミダゾール誘導体の生成: この手順には、ベンゾイミダゾール化合物を適切なアルキル化剤と反応させて、目的のベンゾイミダゾール誘導体を生成することが含まれます。
シクロプロパン化: 次に、ベンゾイミダゾール誘導体を、ジアゾメタンなどの適切な試薬を使用してシクロプロパン化し、シクロプロパン環を生成します。
エステル化: 最後の手順は、シクロプロパン誘導体を適切なカルボン酸とエステル化して、NNC 55-0396を生成することです
工業生産方法
NNC 55-0396の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終生成物の高収率と高純度を確保するために、反応条件を最適化することが含まれます。クロマトグラフィーなどの高度な精製技術を使用することで、高純度のNNC 55-0396を取得することが不可欠です .
化学反応の分析
反応の種類
NNC 55-0396は、さまざまな化学反応を起こします。その中には、次のものがあります。
酸化: この化合物は、強力な酸化剤を使用して酸化することで、対応する酸化生成物を生成することができます。
還元: 還元反応は、還元剤を使用して行うことで、NNC 55-0396の還元誘導体を生成することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用した試薬と条件によって異なります。例えば、酸化により酸化誘導体が生成される可能性があり、還元によりNNC 55-0396の還元形が生成される可能性があります .
類似化合物との比較
類似化合物
NNC 55-0396の独自性
NNC 55-0396は、T型カルシウムチャネルに対する高い選択性と、HIF-1αシグナル経路を阻害する能力が特徴です。この二重の作用機序により、NNC 55-0396は、神経疾患とがんの両方の治療に有望な候補となっています .
特性
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38FN3O2.2ClH/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27;;/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33);2*1H/t28-,30-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCQNBXHUMKLFW-HNQRYHMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40Cl2FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017615 | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357400-13-6 | |
| Record name | NNC-55-0396 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357400136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nnc 55-0396 dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NNC-55-0396 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7CE46ERM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


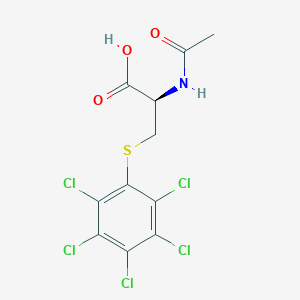
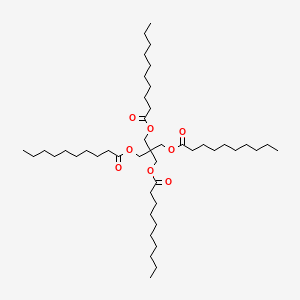

![(3S)-4-[2-[[(2S)-2-aminopropanoyl]amino]phenyl]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol](/img/structure/B1679284.png)
